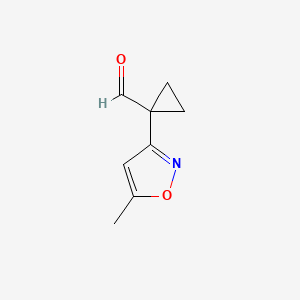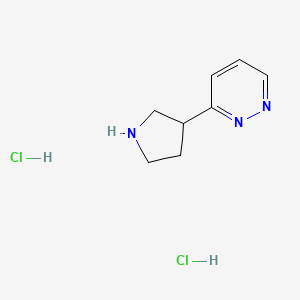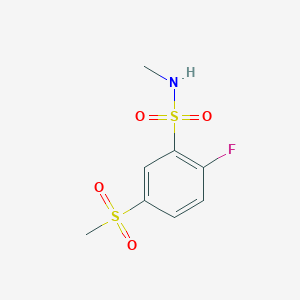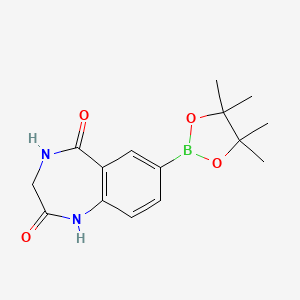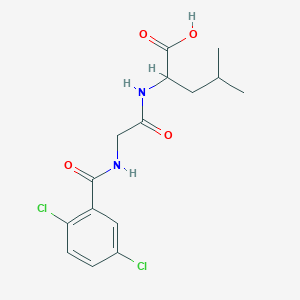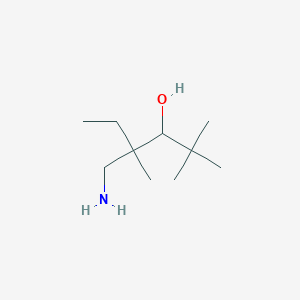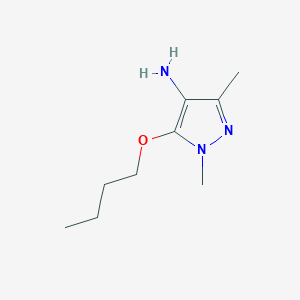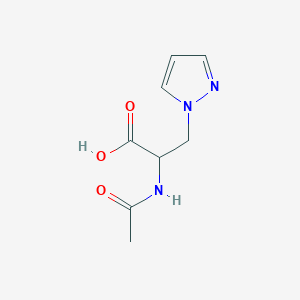
2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of heterocyclic compounds known as pyrazoles. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms. The compound has the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid can be achieved through several methods. One common method involves the cyclocondensation of hydrazine with carbonyl compounds to form pyrazole intermediates, which are then further reacted to form the desired product . Another method involves the use of propargylic alcohols in an acid-catalyzed propargylation of N,N-diprotected hydrazines followed by base-mediated cyclization . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can lead to the formation of pyrazole derivatives with different substituents .
Applications De Recherche Scientifique
2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties . In medicine, it is explored for its potential use in drug development due to its unique chemical structure and biological activities . In industry, it is used in the synthesis of various chemical products and materials .
Mécanisme D'action
The mechanism of action of 2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to interact with various enzymes and receptors, leading to its biological effects . For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antibacterial activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-Acetamido-3-(1h-pyrazol-1-yl)propanoic acid can be compared with other similar compounds, such as 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid and 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid . These compounds share a similar pyrazole ring structure but differ in their substituents, leading to differences in their chemical properties and biological activities . The unique structure of this compound, with its acetamido group, gives it distinct properties that make it valuable for specific research applications .
Propriétés
Formule moléculaire |
C8H11N3O3 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2-acetamido-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C8H11N3O3/c1-6(12)10-7(8(13)14)5-11-4-2-3-9-11/h2-4,7H,5H2,1H3,(H,10,12)(H,13,14) |
Clé InChI |
VDJYQDUQGWVWCW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CN1C=CC=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



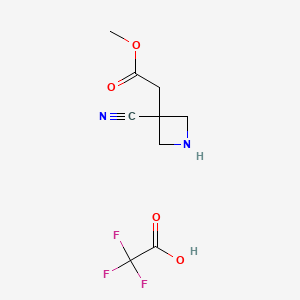
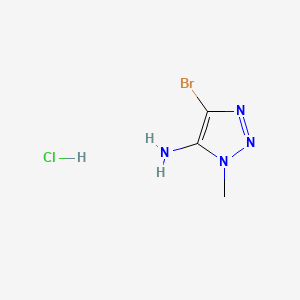
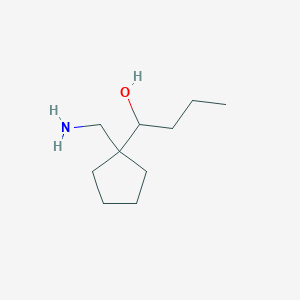
![4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13486692.png)
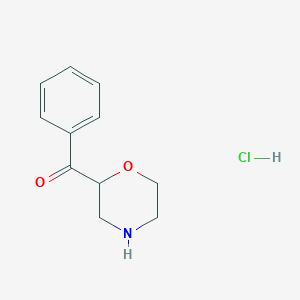
![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
